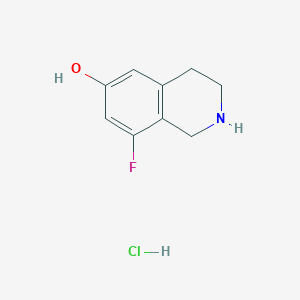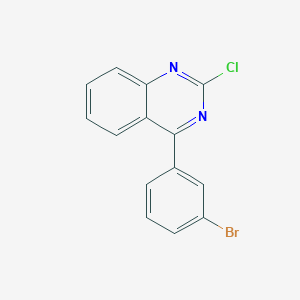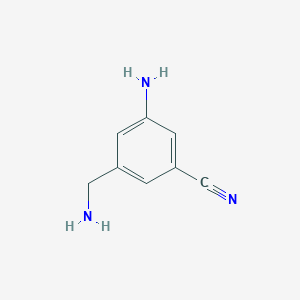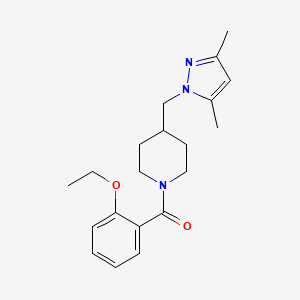
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular formula of 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride is C9H11ClFNO. Its molecular weight is 203.64 . The InChI code is 1S/C9H10FNO.ClH/c10-9-4-7(12)3-6-1-2-11-5-8(6)9;/h3-4,11-12H,1-2,5H2;1H .Physical And Chemical Properties Analysis
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride is a powder . The storage temperature is room temperature .科学的研究の応用
Synthesis and Chemical Transformations
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride serves as a versatile intermediate in organic synthesis. It has been utilized in the synthesis of 8-fluoro-3,4-dihydroisoquinoline through a directed ortho-lithiation reaction. This intermediate is crucial for various transformations, including fluorine-amine exchange to afford 8-amino-3,4-dihydroisoquinolines and subsequent reactions leading to 1-substituted 8-amino-tetrahydroisoquinolines. Moreover, its reduction and alkylation reactions yield novel 1,2,3,4-tetrahydroisoquinoline derivatives, which are potential candidates for central nervous system drug development (Hargitai et al., 2018).
Fluorophore Applications and Metal Ion Sensing
The compound's derivatives have been explored for their photophysical properties, particularly as fluorophores in the context of metal ion sensing. 8-Hydroxyquinoline, a related structure, and its derivatives are known for their ability to form complexes with metal ions, leading to applications in detection, separation, and quantitative analysis of metal ions. The unique fluorescence properties of these complexes have been utilized in the development of organic light-emitting diodes (OLEDs) and other fluorescence-based applications (Park et al., 2016).
Neuroimaging and Alzheimer's Disease Research
Fluorinated derivatives of 8-hydroxyquinoline have shown promise in neuroimaging studies, particularly for probing the "metal hypothesis of Alzheimer's disease." Fluorine-18 labeled 2-fluoro-8-hydroxyquinoline ([18F]CABS13) is a notable PET radiopharmaceutical that has been investigated for its potential in Alzheimer's disease research, demonstrating higher uptake and retention in the central nervous system of transgenic mouse models of Alzheimer's disease compared to wild-type controls (Liang et al., 2015).
Organic Electronics and OLED Performance
Studies on fluorine and chloro substituted Zn(II) 8-hydroxyquinolinates have revealed their efficacy as components in OLEDs, showing strong fluorescence and improved luminance efficiencies. These findings underscore the role of fluorine substitution in modulating the electronic properties of organic electroluminescent devices, indicating the potential of 8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride derivatives in organic electronics and lighting applications (Huo et al., 2015).
Safety and Hazards
The safety information available indicates that 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-9-4-7(12)3-6-1-2-11-5-8(6)9;/h3-4,11-12H,1-2,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDANKMXUQNCRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dichlorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2777091.png)
![1-[3-(Trifluoromethyl)phenyl]-4-(2,4,5-trimethylbenzenesulfonyl)piperazine](/img/structure/B2777092.png)

![3-(2-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2777094.png)


![N-methyl-2-(trifluoromethyl)-4-({[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)aniline](/img/structure/B2777099.png)

![Quinoxalin-6-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2777106.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2777107.png)
![tert-butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2777108.png)
![1-[4-[4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2777109.png)

